molecular formula C8H11FN2O B581484 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol CAS No. 1228666-36-1

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol

Cat. No.: B581484
CAS No.: 1228666-36-1
M. Wt: 170.187
InChI Key: ZNQMOTDBLGEOIA-UHFFFAOYSA-N
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Description

3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol, also known as 3-AFP, is a synthetic organic compound belonging to the pyridine compound family. It is a fluorinated amine derivative which has been found to have a wide range of applications in both scientific and industrial research. 3-AFP is used in a variety of fields, including chemistry, biochemistry, pharmacology, and materials science. This compound has been found to have unique properties that make it an ideal reagent for a variety of applications.

Scientific Research Applications

Metallation of π-Deficient Heteroaromatic Compounds

The metallation of π-deficient heterocyclic compounds has seen significant developments, particularly in the study of 3-fluoropyridine metallation regioselectivity. The chemoselective lithiation of 3-fluoropyridine, using butyllithium-polyamine chelates or lithium diisopropylamide at low temperatures, can be directed either at the 2- or 4-position, depending on the lithiation conditions. This process is crucial for the synthesis of 2,3- or 3,4-disubstituted pyridines, highlighting the application of 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol in modifying pyridine reactivity towards lithiating agents. These advancements underscore the compound's significance in organic synthesis, offering pathways to novel chemical entities with potential pharmacological applications (Marsais & Quéguiner, 1983).

Fluorine in Protein Design

Incorporating fluorinated amino acids into proteins presents a novel approach to enhancing protein stability against chemical and thermal denaturation while retaining structure and biological activity. Fluorination has emerged as a general and effective strategy for this purpose, particularly for small proteins produced by peptide synthesis. This research application extends to potentially creating proteins with novel chemical and biological properties, leveraging the unique physicochemical properties of fluorine (Buer & Marsh, 2012).

Antimicrobial Potential of Chitosan

Chitosan, an aminopolysaccharide biopolymer, has been extensively studied for its antimicrobial potential. Although not directly related to this compound, the broader context of research in creating antimicrobial agents highlights the ongoing interest in integrating various chemical compounds, including fluorinated compounds, to enhance antimicrobial activity. Chitosan's unique chemical structure and the possibility of chemical modifications underscore the potential for synthesizing new compounds with improved antimicrobial properties (Raafat & Sahl, 2009).

Properties

IUPAC Name

3-(2-amino-5-fluoropyridin-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQMOTDBLGEOIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CCCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678391
Record name 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228666-36-1
Record name 3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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